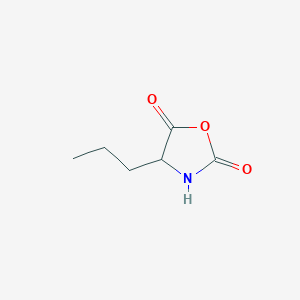
2-(4-Bromophenyl)ethenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)ethenesulfonyl chloride is an organic compound with the molecular formula C8H6BrClO2S It is characterized by the presence of a bromophenyl group attached to an ethenesulfonyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)ethenesulfonyl chloride typically involves the reaction of 4-bromostyrene with ethenesulfonyl chloride. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this reaction, 4-bromo boronic acid is reacted with ethenesulfonyl fluoride in the presence of a palladium catalyst, copper acetate, and lithium acetate in dry tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)ethenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The bromophenyl group can undergo oxidation to form bromophenyl sulfone derivatives or reduction to form bromophenyl sulfoxide derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines
Sulfonate Ester Derivatives: Formed by the reaction with alcohols
Sulfonothioate Derivatives: Formed by the reaction with thiols
Applications De Recherche Scientifique
2-(4-Bromophenyl)ethenesulfonyl chloride has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the synthesis of biologically active compounds for medicinal chemistry research.
Industrial Applications: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)ethenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The bromophenyl group can participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)ethenesulfonyl chloride
- 2-(4-Fluorophenyl)ethenesulfonyl chloride
- 2-(4-Methylphenyl)ethenesulfonyl chloride
Uniqueness
2-(4-Bromophenyl)ethenesulfonyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific reactions, such as bromination and cross-coupling reactions, making this compound particularly valuable in synthetic chemistry .
Propriétés
Formule moléculaire |
C8H6BrClO2S |
|---|---|
Poids moléculaire |
281.55 g/mol |
Nom IUPAC |
2-(4-bromophenyl)ethenesulfonyl chloride |
InChI |
InChI=1S/C8H6BrClO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-6H |
Clé InChI |
QAAQAKSRVIIUEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CS(=O)(=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide](/img/structure/B11723579.png)

![4-[2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B11723595.png)







![(E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B11723652.png)
![N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11723658.png)
